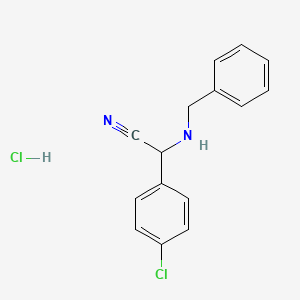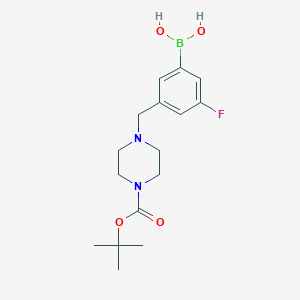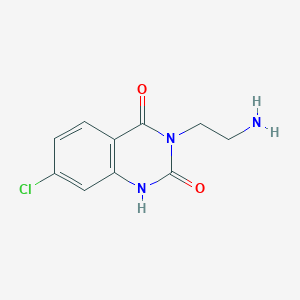![molecular formula C7H5ClF3NO B1447833 [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol CAS No. 1227502-97-7](/img/structure/B1447833.png)
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Descripción general
Descripción
“[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1227502-97-7. It has a molecular weight of 211.57 . The compound is in the form of a liquid or low melting solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 . This indicates the molecular structure of the compound.It’s physical form is a liquid or low melting solid . The compound’s refractive index, boiling point, and density are not mentioned in the search results.
Aplicaciones Científicas De Investigación
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include “[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The methods of application in the pharmaceutical industry would depend on the specific drug and its intended use. For example, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is one such pharmaceutical product .
- Results or Outcomes : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives contribute to their biological activities, making them valuable in the pharmaceutical industry .
Synthesis of Other Chemical Compounds
- Summary of Application : This compound is used as an intermediate in the synthesis of several other chemical compounds .
- Methods of Application : The specific methods of application would depend on the compound being synthesized. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Results or Outcomes : The outcomes would depend on the specific compound being synthesized. In the case of 2,3,5-DCTF, it is used in the production of several crop-protection products .
Inactivation of Dimethylarginine Dimethylaminohydrolase (DDAH)
- Summary of Application : 4-Chloro-2-pyridinemethanol, a compound related to “[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol”, is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) .
- Results or Outcomes : The outcomes would depend on the specific context in which DDAH inactivation is desired .
Synthesis of 4,4’-Bis(Trifluoromethyl)-2,2’-Bipyridine
- Summary of Application : This compound may be used in the synthesis of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine .
- Methods of Application : The specific methods of application would depend on the synthesis process of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine .
- Results or Outcomes : The outcomes would depend on the specific synthesis process of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine .
Synthesis of 4-(Trifluoromethyl)pyridine
- Summary of Application : This compound may be used in the synthesis of 4-(trifluoromethyl)pyridine .
- Methods of Application : The specific methods of application would depend on the synthesis process of 4-(trifluoromethyl)pyridine .
- Results or Outcomes : The outcomes would depend on the specific synthesis process of 4-(trifluoromethyl)pyridine .
Safety And Hazards
Propiedades
IUPAC Name |
[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOFCQITLTNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
CAS RN |
1227502-97-7 | |
| Record name | [2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)

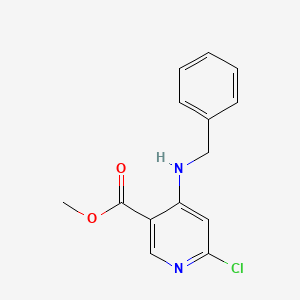

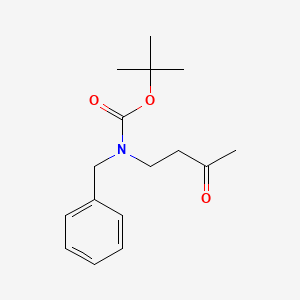
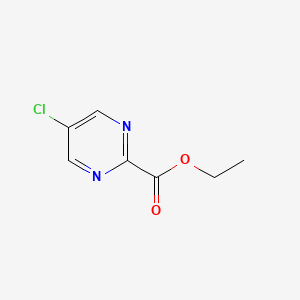

![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)
